Basic Yellow 11
Overview
Description
Basic Yellow 11, also known as Astrazon Yellow 4G, is a synthetic dye characterized by its vibrant yellow hue. It is commonly used in various industries, including textiles, cosmetics, and forensic science. The compound is known for its high fluorescence and stability, making it a valuable tool in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Yellow 11 is synthesized through a chemical reaction involving quinoline and methylquinoline with 1,3-isobenzofurandione. This process results in a stable compound that provides a bright yellow color .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving the powdered dye in methanol. The solution is then applied to various substrates, such as textiles or non-porous surfaces, to impart the desired color. The dye can also be applied using aerosol sprayers or through immersion in a dye bath .
Chemical Reactions Analysis
Types of Reactions: Basic Yellow 11 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color and fluorescence properties.
Reduction: this compound can be reduced using common reducing agents, which may alter its chemical structure and color.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline derivatives, while reduction can yield partially or fully reduced forms of the dye .
Scientific Research Applications
Basic Yellow 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various analytical techniques, such as chromatography and spectroscopy.
Biology: Employed in staining biological samples to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the textile industry for dyeing fabrics and in forensic science for enhancing latent fingerprints .
Mechanism of Action
The mechanism by which Basic Yellow 11 exerts its effects involves its ability to absorb and emit light at specific wavelengths. The compound has an absorbance peak at 422 nanometers, which corresponds to its bright yellow color. When exposed to light, this compound fluoresces, making it useful in various imaging and detection applications. The molecular targets and pathways involved in its action include interactions with cellular components and other molecules, leading to changes in fluorescence and color .
Comparison with Similar Compounds
Basic Yellow 40: Another fluorescent dye used in similar applications, but with different spectral properties.
Astrazon Yellow 7G: A related compound with a slightly different chemical structure and color.
Quinoline Yellow: A dye with similar applications but different chemical properties.
Uniqueness: Basic Yellow 11 stands out due to its high fluorescence intensity and stability, making it particularly valuable in forensic and diagnostic applications. Its ability to provide consistent and vibrant color under various conditions also sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;/h6-14H,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCXJOYXRSXDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052092 | |
Record name | C.I. Basic Yellow 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-80-4 | |
Record name | Basic Yellow 11 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Yellow 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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